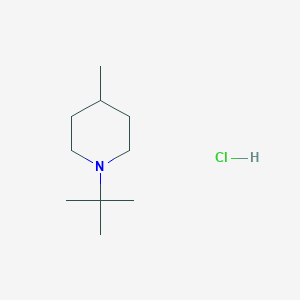
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a pyrimidinylmethyl group and a methoxy group. Its molecular formula is C11H12N4O3, and it is known for its potential in medicinal chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of 2(1H)-pyridinone with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The industrial process is designed to maximize efficiency and minimize waste, adhering to environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a cellular process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(2,4-Diamino-5-pyrimidinyl)methyl]-1,2,3-benzenetriol
- 5-[(2,4-Diamino-5-pyrimidinyl)oxy]-4-isopropyl-2-methoxybenzenesulfonamide
- 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol
Uniqueness
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- stands out due to its specific substitution pattern and the presence of both pyridinone and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
CAS-Nummer |
65873-76-9 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C11H13N5O2/c1-18-8-3-6(4-14-10(8)17)2-7-5-15-11(13)16-9(7)12/h3-5H,2H2,1H3,(H,14,17)(H4,12,13,15,16) |
InChI-Schlüssel |
OISSHKSLLJWEQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CNC1=O)CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




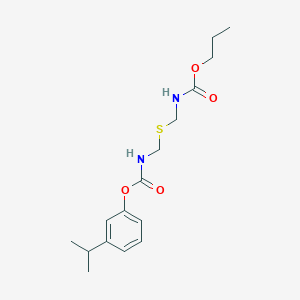

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
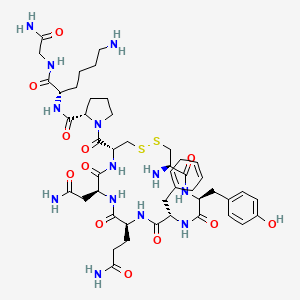


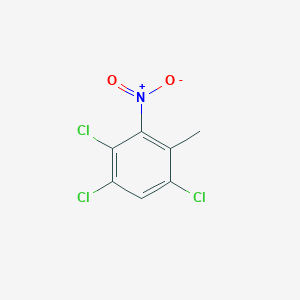
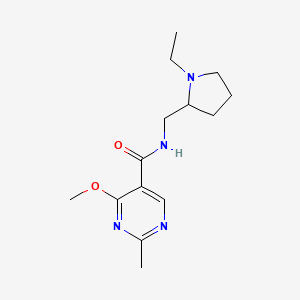
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
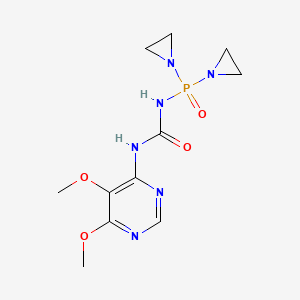
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
